Product packaging for But-2-ynyl-phenyl-amine(Cat. No.:CAS No. 69611-44-5)

But-2-ynyl-phenyl-amine

Cat. No.: B13905219
CAS No.: 69611-44-5
M. Wt: 145.20 g/mol
InChI Key: AXJMLZYMKQODSE-UHFFFAOYSA-N
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Description

Significance of N-Aryl Alkynyl Amines in Synthetic Methodology

N-Aryl alkynyl amines are a cornerstone in modern synthetic strategies due to their versatility as chemical intermediates. acs.org Their structural framework, which combines an aromatic amine with an alkyne, provides two key points of reactivity that can be exploited to construct a diverse array of more complex molecules. They are particularly valuable as precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. acs.orgnih.gov

The synthetic utility of N-aryl alkynyl amines stems from their participation in a wide range of chemical transformations:

Cyclization Reactions: The alkyne moiety is readily activated by various catalysts (including transition metals like palladium, gold, and silver, as well as Lewis acids) to undergo intramolecular cyclization, leading to the formation of heterocycles such as indoles, quinolines, pyrroles, and pyridines. acs.orgbohrium.comresearchgate.net

Multicomponent Reactions: These compounds can be synthesized via multicomponent processes, such as the A³ coupling (aldehyde-alkyne-amine), which offers a highly efficient, atom-economical route to propargylamines. acs.orgrsc.org Palladium-mediated three-component synthesis has also emerged as a significant methodology for accessing nitrogen-containing structures. beilstein-journals.org

Cross-Coupling Reactions: The C-N bond formation to create the N-aryl linkage is a fundamental transformation in organic chemistry. thegauntgroup.com While traditional methods exist, modern approaches often utilize transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or even transition-metal-free methods that employ aryne intermediates. beilstein-journals.orgacs.org

The development of efficient synthetic routes to N-aryl alkynyl amines and their subsequent elaboration into complex targets remains an active area of research, driven by the constant demand for novel molecular architectures in drug discovery and materials science.

Overview of Key Research Areas for Propargylamines and Related Structures

Propargylamines, the class of compounds to which But-2-ynyl-phenyl-amine belongs, are the subject of intense research interest across several scientific disciplines. acs.orgtandfonline.com Their unique chemical reactivity and structural features make them valuable scaffolds for a variety of applications. wisdomlib.org

Key research areas include:

Medicinal Chemistry and Drug Discovery: The propargylamine (B41283) moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules. wisdomlib.org Research is heavily focused on derivatives that exhibit neuroprotective activity, making them candidates for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. wisdomlib.orgtandfonline.com They are also investigated for their potential as anticancer agents, with studies synthesizing libraries of propargylamines for screening against various cancer cell lines. nih.govrsc.org

Catalysis and Synthesis Methodology: A major thrust of research is the development of novel, efficient, and sustainable methods for synthesizing propargylamines. This includes the A³ coupling reaction, which joins an aldehyde, an alkyne, and an amine in a single step. rsc.orgrsc.org Significant effort is dedicated to creating advanced catalytic systems, such as those using magnetically recoverable nanoparticles or bimetallic catalysts, to facilitate these reactions under greener, solvent-free conditions. rsc.orgscilit.com Furthermore, direct C-H activation to convert N-alkylamines into N-propargylamines represents a cutting-edge approach for late-stage functionalization of complex molecules. nih.govacs.org

Enantioselective Synthesis: Many biologically active propargylamines are chiral, meaning the specific spatial arrangement (stereochemistry) of the molecule is crucial for its activity. Consequently, developing enantioselective synthetic methods that produce a single desired stereoisomer is a critical area of research. acs.orgacs.org This allows for the creation of more potent and selective drugs.

Table 2: Examples of Catalytic Systems for Propargylamine Synthesis

Catalyst Type Reaction Key Features Source(s)
Copper(I)-modified Zeolites A³ Coupling Solvent-free conditions, reusable catalyst. rsc.org
Fe₃O₄@SiO₂-Ligand-Cu(II) MNPs A³ Coupling Magnetically recoverable and reusable nanocatalyst, works in water. scilit.com
B(C₆F₅)₃ / Organocopper Complex C-H Activation Oxidant-free, allows for direct conversion of N-alkylamines. nih.govacs.org

| Cu-Ni Bimetallic Catalyst | A³ Coupling | Magnetically recoverable, effective under solvent-free conditions. | rsc.org |

Scope and Organization of the Research Outline

This article provides a focused overview of the chemical compound this compound within the context of contemporary organic chemistry. The discussion is structured to first introduce the compound and its place within the significant class of N-aryl alkynyl amines. The subsequent sections delve into the broader importance of these structures in synthetic methodology and highlight the key research areas that involve propargylamines and related compounds. The content is based on established chemical principles and findings from peer-reviewed scientific literature, with an emphasis on synthetic applications and research trends. The article strictly adheres to the chemical and synthetic aspects of the topic, without venturing into pharmacological or safety-related discussions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B13905219 But-2-ynyl-phenyl-amine CAS No. 69611-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69611-44-5

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

N-but-2-ynylaniline

InChI

InChI=1S/C10H11N/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1H3

InChI Key

AXJMLZYMKQODSE-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for But 2 Ynyl Phenyl Amine and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation in N-Aryl Alkynyl Amines

The creation of the C-N bond in N-aryl alkynyl amines is a critical step in their synthesis. Several powerful methodologies have emerged, providing chemists with a versatile toolkit for accessing these valuable compounds.

Amination Protocols via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the Sonogashira coupling is particularly relevant for the synthesis of 2-alkynylanilines, which are key precursors to many heterocyclic compounds. researchgate.netresearchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org The versatility of the Sonogashira reaction allows for the synthesis of a wide variety of 2-alkynylanilines from readily available ortho-haloanilines and terminal alkynes. researchgate.netresearchgate.netbeilstein-journals.org These 2-alkynylaniline derivatives serve as important building blocks for constructing diverse heterocyclic scaffolds. researchgate.net

Recent advancements have focused on developing more efficient and environmentally friendly protocols, including the use of alternative catalysts and reaction media. researchgate.net For instance, palladium-nitrogen complexes have shown effectiveness in copper-free Sonogashira couplings. libretexts.org The regioselectivity of the Sonogashira coupling is also a key consideration, with the reaction generally favoring the more reactive halide in di-substituted aryl halides. libretexts.org

Table 1: Examples of Sonogashira Coupling for 2-Alkynylaniline Synthesis
Aryl HalideTerminal AlkyneCatalyst SystemProductReference
2-IodoanilinePhenylacetylene (B144264)Pd(PPh₃)₂Cl₂/CuI/Et₃N2-(Phenylethynyl)aniline researchgate.net
N,N-Dialkyl-o-iodoanilinesVarious terminal alkynesPalladium/CopperN,N-Dialkyl-2-(1-alkynyl)anilines bohrium.com
o-HaloanilinesTerminal alkynesPalladium catalyst2-Alkynylaniline derivatives researchgate.netbeilstein-journals.org

Multicomponent Reactions (MCRs) for Propargylamine (B41283) Synthesis

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer significant advantages in terms of atom economy and step efficiency. phytojournal.comfit.edu The A³ (aldehyde-alkyne-amine) coupling is a prominent MCR for the synthesis of propargylamines. rsc.orgmdpi.comwikipedia.org This reaction involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal salt. mdpi.comwikipedia.org The mechanism is believed to proceed through the in situ formation of an imine or iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by a metal acetylide generated from the terminal alkyne. fit.edunih.gov

A wide range of catalysts, including those based on gold, copper, silver, and other transition metals, have been successfully employed in A³ coupling reactions. fit.edumdpi.comorganic-chemistry.org The reaction can often be performed in environmentally benign solvents like water, further enhancing its green credentials. organic-chemistry.org The versatility of the A³ coupling allows for the synthesis of a diverse library of propargylamines by varying the aldehyde, alkyne, and amine components. ajgreenchem.comresearchgate.net

Table 2: Catalysts and Conditions for A³ Coupling Reactions
CatalystSolventTemperatureKey FeaturesReference(s)
Gold (e.g., AuBr₃)WaterRoom TemperatureHighly efficient, nearly quantitative yields organic-chemistry.org
Copper (e.g., CuOTf)Organic or AqueousVariesUsed with chiral ligands for asymmetric synthesis nih.govmdpi.com
Dicopper complexVariesVariesBroad substrate scope fit.edu
SilverVariesVariesEffective for propargylamine synthesis wikipedia.orgmdpi.com

Nucleophilic Addition of Alkynyl Anions to Imines and Related Species

The direct addition of alkynyl nucleophiles to imines or imine derivatives is a fundamental and widely used method for the synthesis of propargylamines. kcl.ac.ukresearchgate.netpnas.org This approach typically involves the deprotonation of a terminal alkyne with a strong base, such as an organolithium or Grignard reagent, to generate a highly reactive alkynyl anion. kcl.ac.uk This anion then attacks the electrophilic carbon of the imine C=N bond. kcl.ac.ukpnas.org

While effective, the use of stoichiometric amounts of highly reactive organometallic reagents can limit the functional group tolerance and requires stringent anhydrous conditions. kcl.ac.ukpnas.org To overcome these limitations, catalytic methods have been developed that generate the alkynyl nucleophile in situ under milder conditions. researchgate.netpnas.org These catalytic systems often employ transition metals, such as copper, which can activate the terminal alkyne towards deprotonation by a weaker base. researchgate.net The direct addition of alkynes to imines has been successfully applied to a broad range of substrates, including N-aryl, N-alkyl, and N-sulfonyl imines. researchgate.net

Reductive Amination Approaches for N-Substituted Amines

Reductive amination is a powerful and versatile method for the synthesis of amines, including N-substituted anilines. researchgate.netrsc.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgpressbooks.pub For the synthesis of N-substituted aryl amines, this can involve the reductive coupling of nitroarenes with aldehydes or ketones. researchgate.netrsc.org

A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgmasterorganicchemistry.com The choice of reducing agent can be crucial for achieving selectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com Reductive amination offers a direct and efficient route to a wide range of N-substituted amines and is applicable to the synthesis of primary, secondary, and tertiary amines. libretexts.orgpressbooks.pub

Palladium-Catalyzed Intramolecular Aminoarylation for Cyclic Amines

Palladium-catalyzed reactions have been instrumental in the synthesis of a variety of cyclic amines through intramolecular aminoarylation of alkenes and alkynes. nih.govnih.gov This strategy involves the formation of a carbon-nitrogen bond and a carbon-carbon bond in a single catalytic cycle, leading to the construction of heterocyclic ring systems. nih.gov In the context of N-aryl alkynyl amines, intramolecular aminoarylation can be used to synthesize valuable nitrogen-containing heterocycles. nih.gov

The reaction mechanism often involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by aminopalladation of the alkyne or alkene tethered to the aniline (B41778) nitrogen. nih.gov Subsequent reductive elimination then furnishes the cyclic amine product and regenerates the active catalyst. beilstein-journals.org This methodology has been successfully applied to the synthesis of various nitrogen heterocycles with good yields and, in some cases, high enantioselectivities through the use of chiral ligands. nih.gov

Functionalization of Existing Anilines and Alkynes

An alternative approach to constructing but-2-ynyl-phenyl-amine and its analogues involves the functionalization of pre-existing aniline and alkyne moieties. This strategy allows for the late-stage introduction of the alkynyl or aryl group, providing flexibility in the synthesis of diverse structures.

The direct C-H functionalization of anilines with alkynes represents a highly atom-economical approach. rsc.orgresearchgate.net For instance, a metal-free oxidative C(sp)–H functionalization of alkynes with anilines has been developed for the synthesis of 1,2-diketones. rsc.org Another example is the nickel-catalyzed annulation of alkynes by anilines, which proceeds via C–H/N–H functionalization to produce indoles. rsc.org

Similarly, the functionalization of terminal alkynes with anilines is a common strategy. conicet.gov.aracs.org Palladium-catalyzed tandem nucleophilic addition/C–H functionalization of anilines and bromoalkynes provides an efficient route to 2-phenylindoles. organic-chemistry.orgacs.org This reaction is believed to proceed through the anti-nucleophilic addition of the aniline to the bromoalkyne, followed by a C–H functionalization step. organic-chemistry.orgacs.org Rhodium-catalyzed hydroamination of aromatic terminal alkynes with anilines has also been reported to yield ketimines. acs.org

Alkylation Strategies for Introducing But-2-ynyl Moieties onto Anilines

A primary and straightforward method for synthesizing N-substituted propargylamines is the direct alkylation of anilines with a suitable propargyl halide. This nucleophilic substitution reaction forms a new carbon-nitrogen bond.

Detailed research findings demonstrate the synthesis of N-(but-2-yn-1-yl)aniline, where aniline is reacted to yield the target compound. nih.gov A general procedure involves reacting aniline with 1-bromo-2-butyne. Similarly, the synthesis of N-(3-Phenylprop-2-yn-1-yl)aniline is achieved through the nucleophilic substitution between aniline and 3-phenylprop-2-yn-1-yl bromide. evitachem.com This reaction is typically performed under basic conditions, often using a base like potassium carbonate in a solvent such as acetonitrile (B52724), with temperatures ranging from ambient to around 80°C. evitachem.com

A specific laboratory procedure for synthesizing N-(but-2-yn-1-yl)aniline involved using aniline (84.8 mmol), which after column chromatography, yielded the product as a yellow oil (1.9 g, 78% yield). nih.gov Analogues can also be prepared using this methodology. For instance, reacting 4-chloroaniline (B138754) with a but-2-ynyl halide source yielded N-(but-2-yn-1-yl)-4-chloroaniline in 66% yield, while the reaction with 4-nitroaniline (B120555) produced N-(but-2-yn-1-yl)-4-nitroaniline in 56% yield. nih.gov

Aniline DerivativeProductYieldReference
AnilineN-(but-2-yn-1-yl)aniline78% nih.gov
4-chloroanilineN-(but-2-yn-1-yl)-4-chloroaniline66% nih.gov
4-nitroanilineN-(but-2-yn-1-yl)-4-nitroaniline56% nih.gov

Arylation of But-2-ynylamine Precursors

An alternative to alkylating anilines is the arylation of a propargylamine precursor, such as but-2-ynylamine. This approach involves forming the N-aryl bond through cross-coupling reactions, a powerful tool in modern organic synthesis. Palladium-catalyzed and copper-catalyzed N-arylation methods are prominent. nih.govmit.edu

The Ullmann condensation, a classic copper-catalyzed reaction, can be used for the amination of aryl halides. organic-chemistry.org Modern protocols have been developed that allow this reaction to proceed under milder conditions. For example, a CuI-based catalyst with a prolinamide ligand enables the coupling of aliphatic amines with aryl halides in aqueous media. organic-chemistry.org

Palladium-catalyzed N-arylation, often referred to as Buchwald-Hartwig amination, offers a broad substrate scope. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide or triflate. nih.gov A tandem reaction sequence can involve a selective, Pd-catalyzed mono-N-arylation followed by a carboamination reaction. beilstein-journals.org For the synthesis of this compound, this would involve reacting but-2-ynylamine with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a suitable palladium or copper catalyst system.

C-H Functionalization Approaches in Alkyne-Amine Coupling

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for forming C-N bonds. dovepress.com A prominent example is the three-component (A³) coupling reaction, which combines an aldehyde, an alkyne, and an amine to generate a propargylamine. phytojournal.comcontinental.edu.pe This method involves the activation of the terminal C-H bond of the alkyne. phytojournal.commdpi.com

To synthesize an analogue of this compound using this method, one could react an aldehyde, a terminal alkyne, and an amine. For instance, the reaction of formaldehyde, 1-propyne, and aniline would yield N-(but-2-yn-1-yl)aniline. Gold-catalyzed A³ coupling reactions have been shown to be highly efficient, even in water, producing propargylamines in nearly quantitative yields. acs.orgorganic-chemistry.orgnih.gov The proposed mechanism involves the activation of the alkyne's C-H bond by a Au(I) species, which then reacts with an iminium ion formed in situ from the amine and aldehyde. acs.orgorganic-chemistry.org

Another approach is the direct C-H activation of amines. A copper-catalyzed method has been developed for the cross-coupling of tertiary amines with calcium carbide, proceeding via sp³ C-H bond activation to produce propargylamines with a terminal alkyne. rsc.org While this specific example applies to tertiary amines, the principle of activating a C-H bond adjacent to the nitrogen atom is a growing field in synthetic chemistry. nih.gov

MethodReactantsCatalyst ExampleKey FeatureReference
A³ CouplingAldehyde, Alkyne, AmineAuBr₃C-H activation of terminal alkyne. acs.orgorganic-chemistry.org phytojournal.comcontinental.edu.pe
Alkynylation of AminesTertiary Amine, Calcium CarbideCopper Catalystsp³ C-H activation of amine. rsc.org rsc.org
Oxidative CouplingAcetanilides, Alkynes[RhCp*Cl₂]₂Rhodium-catalyzed C-H amination. dovepress.com dovepress.com

Green Chemistry Principles in this compound Synthesis

In line with the growing demand for sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of propargylamines. This involves the development of metal-free protocols, the use of solvent-free conditions, and the implementation of recyclable catalysts.

Metal-Free Synthetic Protocols

While many syntheses of propargylamines rely on transition metal catalysts, there is a significant drive to develop metal-free alternatives to avoid potential metal contamination in the final products. continental.edu.pebeilstein-journals.org

One successful metal-free strategy involves a decarboxylative coupling reaction. acs.org In this approach, alkynyl carboxylic acids react with an aldehyde and an amine to produce the desired propargylamine. acs.org The reaction proceeds through the formation of an iminium salt, which is then attacked by the alkynyl carboxylate, followed by decarboxylation. acs.org Another innovative metal-free protocol leverages the inherent reactivity of specific substrates. For example, it has been discovered that salicylaldehyde (B1680747) can facilitate the A³ coupling reaction in the absence of any metal catalyst. beilstein-journals.org The ortho-hydroxy group is presumed to activate the Csp-H bond of the alkyne, leading to the formation of propargylamines in good yields. beilstein-journals.org A metal-free, doubly decarboxylative coupling of amino acids, α-keto acids, and terminal alkynes has also been reported as a facile method for constructing propargylamines. rsc.org

Solvent-Free Reaction Conditions

Performing reactions without a solvent (neat conditions) is a core principle of green chemistry, as it reduces waste and can often accelerate reaction times. rsc.org The synthesis of propargylamines is particularly amenable to solvent-free conditions, especially in A³ and related coupling reactions. rsc.orgnih.gov

A variety of catalytic systems have been shown to be effective under neat conditions. For example, Zn(OTf)₂ has been used to mediate the A³ coupling of aldehydes, amines, and phenylacetylene at 100°C, affording excellent yields. thieme-connect.comrsc.org Similarly, gold catalysts have been employed for the direct intermolecular coupling of ketones, secondary amines, and alkynes under neat conditions at 60°C. nih.gov Heterogeneous catalysts are also highly effective; Amberlyst A-21 supported CuI promotes the A³ coupling reaction efficiently without any solvent. rsc.org

Catalyst SystemReaction TypeTemperatureKey AdvantageReference
Zn(OTf)₂A³ Coupling100 °CInexpensive and efficient under neat conditions. rsc.org thieme-connect.comorganic-chemistry.org
Amberlyst A-21 supported CuIA³ Coupling-Heterogeneous catalyst, avoids solvent use. rsc.org rsc.org
Ag₂S NanoparticlesA³ Coupling80 °CEfficient, reusable heterogeneous nanocatalyst. kashanu.ac.ir kashanu.ac.irkashanu.ac.ir
AuBr₃KA² Coupling60 °CBiocompatible metal for coupling ketones, amines, and alkynes. nih.gov nih.gov

Catalyst Recycling and Reusability in Propargylamine Synthesis

The ability to recover and reuse a catalyst is crucial for developing sustainable and cost-effective synthetic processes. researchgate.net In propargylamine synthesis, significant effort has been dedicated to creating heterogeneous catalysts that can be easily separated from the reaction mixture and used for multiple cycles without a significant loss of activity. kashanu.ac.ir

Many of these recyclable catalysts are based on supporting a catalytically active metal on a solid matrix. Examples include:

Polymer-supported catalysts : Amberlyst A-21, a polystyrene resin, has been used as a support for CuI, creating a highly efficient and reusable catalyst for the A³ coupling reaction. rsc.org

Silica-supported catalysts : Copper(I) complexes immobilized on silica (B1680970) have been shown to be efficient and reusable for A³ coupling under solventless conditions. kashanu.ac.ir

Magnetic Nanoparticles : Modifying magnetic nanoparticles (e.g., Fe₃O₄) with a copper complex provides a catalyst that can be easily separated from the reaction medium using an external magnet. tandfonline.com These catalysts have been used for several consecutive runs with consistent activity. tandfonline.com A novel Ni/Cu/Fe termetallic nanocatalyst has also been developed for A³ coupling, which can be easily isolated and recycled due to its magnetic properties. researchgate.net

Silver Sulfide Nanoparticles (Ag₂S NPs) : These have been used as an efficient and reusable heterogeneous catalyst for the A³ coupling reaction under solvent-free conditions. kashanu.ac.irkashanu.ac.ir The catalyst can be recovered and reused several times with high catalytic activity. kashanu.ac.irkashanu.ac.ir

The general mechanism for these heterogeneously catalyzed A³ coupling reactions involves the activation of the alkyne's C-H bond by the metal center. researchgate.net The resulting metal acetylide then reacts with the iminium ion (formed from the aldehyde and amine) to produce the propargylamine and regenerate the catalyst for the next cycle. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure propargylamines, including derivatives of this compound, is of significant interest due to their role as versatile chiral building blocks in the creation of complex nitrogen-containing molecules and bioactive compounds. mdpi.comacs.org The stereocenter in these molecules is crucial for their biological activity and application in areas like peptidomimetics. d-nb.infonih.gov Consequently, several advanced stereoselective methodologies have been developed, primarily focusing on the use of chiral auxiliaries and asymmetric catalysis to control the stereochemical outcome of the amine synthesis.

One of the most effective and widely used strategies involves the application of chiral auxiliaries, such as Ellman's chiral sulfinamide. nih.gov This method relies on the condensation of an aldehyde with the chiral sulfinamide to generate a chiral N-sulfinyl imine. nih.gov These intermediates are stable and exhibit high stereofacial bias, which directs the subsequent nucleophilic addition of an acetylide. The addition of a lithium acetylide, for example, to an N-tert-butanesulfinyl ketimine, proceeds with high diastereoselectivity to afford the corresponding propargyl sulfinamide. acs.org The chiral auxiliary can then be cleaved under acidic conditions to yield the desired free chiral propargylamine. acs.org This approach has been successfully used to prepare a variety of N-sulfinyl propargylamines with high yields and excellent diastereomeric ratios. nih.govacs.org

Table 1: Diastereoselective Synthesis of Propargylamines using N-tert-Butanesulfinyl Imines This table presents representative data on the addition of lithium acetylides to chiral N-tert-butanesulfinyl imines, a common strategy for synthesizing chiral propargylamines.

Reactant 1 (N-sulfinyl imine) Reactant 2 (Acetylide) Diastereomeric Ratio (d.r.) Yield (%) Reference
N-tert-Butanesulfinyl ketimine Lithium phenylacetylide up to >99:1 up to 87% acs.org
N-tert-Butanesulfinyl ketimine Lithium acetylide from 1-pentyne up to >99:1 up to 87% acs.org
N-sulfinylimine from Benzaldehyde (Trimethylsilyl)ethynyllithium Satisfactory High nih.gov

Another powerful methodology is the catalytic asymmetric A³ coupling (Aldehyde-Alkyne-Amine) reaction. mdpi.com This three-component reaction allows for the direct synthesis of propargylamines from an aldehyde, an amine, and a terminal alkyne in a single step. The enantioselectivity is induced by a chiral catalyst, typically a complex of a transition metal like copper(I) with a chiral ligand. mdpi.com The mechanism generally involves the in-situ formation of an imine from the aldehyde and amine, which then reacts with a metal acetylide formed from the alkyne and the catalyst. The chiral environment provided by the ligand directs the attack of the acetylide on one face of the imine, leading to the preferential formation of one enantiomer of the propargylamine product. mdpi.com Researchers have developed various chiral ligands, such as those based on pybox, that can achieve excellent levels of enantioselectivity in these reactions. mdpi.com

Table 2: Enantioselective A³ Coupling for Propargylamine Synthesis This table showcases research findings for the copper-catalyzed asymmetric A³ coupling reaction to produce chiral propargylamines, highlighting the effectiveness of different chiral ligands.

Aldehyde Amine Alkyne Catalyst/Ligand System Enantiomeric Excess (ee) Yield (%) Reference
Benzaldehyde Aniline Phenylacetylene Cu(OTf)₂ / L14 99% 69% mdpi.com
Benzaldehyde Aniline Silylacetylene Cu(OTf)₂ / (undisclosed) 90% - mdpi.com
Various Aromatic Aldehydes Anilines Phenylacetylene Cu(OTf)₂ / L17 - - mdpi.com
Glyoxal-derived Ethyl glyoxylate Phenylacetylene Cu(OTf)₂ / L8 (s-Bu-pybox-diPh) 20-56% 79-97% mdpi.com

These stereoselective methods provide robust and versatile pathways to access chiral this compound derivatives and their analogues. The choice between a chiral auxiliary-based approach and a catalytic asymmetric method often depends on the specific substrate scope, desired scale, and the availability of the chiral starting materials or catalysts. Both strategies represent the forefront of modern organic synthesis for constructing these valuable, enantiomerically enriched compounds.

Mechanistic Investigations of Reactions Involving But 2 Ynyl Phenyl Amine

Reactivity of the Amine Moiety (N-Phenyl-NH-R)

The amine moiety, formally an N-alkylaniline derivative, is characterized by the nitrogen atom's lone pair of electrons. The reactivity of this site is influenced by the electronic effects of both the aromatic phenyl group and the aliphatic but-2-ynyl group.

Nucleophilic Reactivity Towards Electrophilic Centers

The defining characteristic of the amine nitrogen is its nucleophilicity, conferred by the lone pair of electrons. chemguide.co.uk This allows But-2-ynyl-phenyl-amine to react with a variety of electrophilic centers. The nucleophilicity of amines generally increases with the number of electron-donating alkyl groups, following the order of primary < secondary. masterorganicchemistry.com However, the presence of the phenyl group significantly attenuates the nucleophilicity of the nitrogen in this compound compared to dialkylamines. This is due to the delocalization of the nitrogen's lone pair into the aromatic π-system, which reduces its availability for attacking electrophiles. msu.edu

Despite this reduced reactivity compared to aliphatic amines, this compound readily participates in reactions with strong electrophiles. For instance, it reacts with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form the corresponding N-acyl-N-phenyl-but-2-ynyl-amine (an amide). chemguide.co.uklibretexts.org Similarly, it can react with alkyl halides, such as bromoethane, via nucleophilic substitution, leading to the formation of a tertiary amine. chemguide.co.uk The general trend is that nucleophilicity increases with basicity, though it is also highly sensitive to steric hindrance. masterorganicchemistry.com The kinetics of such reactions have been studied for a wide range of primary and secondary amines, providing a framework for predicting their reactivity. researchgate.net

Acid-Base Properties and Protonation Dynamics

Amines are basic due to the ability of the nitrogen's lone pair to accept a proton. chemguide.co.uklibretexts.org this compound is a weak base. Its basicity is lower than that of typical aliphatic secondary amines because the electron-withdrawing nature of the phenyl group delocalizes the lone pair, making it less available for protonation. msu.educhemguide.co.uk Conversely, it is a stronger base than aniline (B41778) (phenylamine), benefiting from the electron-donating effect of the butynyl alkyl group. libretexts.org

In the presence of strong acids like hydrochloric acid, this compound is readily protonated to form the corresponding phenylammonium salt, which is soluble in aqueous media. chemguide.co.uk Mechanistic studies on the protonation of related N-alkylanilines and 2-alkynylanilines have investigated the precise site of protonation. researchgate.netnih.gov Theoretical calculations indicate that for 2-alkynylanilines, protonation on the nitrogen atom (N-protonation) to form the anilinium ion is significantly more favorable thermodynamically than protonation on either of the alkyne carbons or the aromatic ring (C-protonation). nih.gov The N-protonated species is by far the most abundant protomer at equilibrium. nih.gov However, under certain gas-phase chemical ionization conditions, kinetically controlled protonation of the aromatic ring can be observed. researchgate.net

Calculated Relative Free Energies (ΔG) for Protonation Sites of a Model 2-Alkynylaniline at 110 °C. nih.gov
Protonation SiteSpeciesΔG in DCE (kJ/mol)ΔG in EtOH (kJ/mol)Relative Population at Equilibrium
Nitrogen (N-protonation)Anilinium Ion0 (Reference)0 (Reference)>98%
Alkyne Carbon (Cα-protonation)Vinylic Cation+14+17&lt;2%
Alkyne Carbon (Cβ-protonation)Vinylic Cation+78+84&lt;1%

Participation in Condensation and Addition-Elimination Reactions

The nucleophilic nitrogen of this compound can participate in both condensation and addition-elimination reactions, primarily with carbonyl compounds.

Addition-Elimination: With carboxylic acid derivatives like acyl chlorides, the reaction proceeds via the addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.com The amine nitrogen first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and the carbonyl double bond is reformed, yielding a stable amide product. libretexts.orgchemistrysteps.com This reaction is typically rapid and often exothermic. libretexts.org

Condensation Reactions: this compound can react with aldehydes and ketones in condensation reactions. bibliotekanauki.pl As a secondary amine, the initial nucleophilic addition to the carbonyl group forms a carbinolamine intermediate. This intermediate cannot eliminate water to form a neutral imine (a Schiff base), as primary amines do. beilstein-journals.org Instead, under acidic conditions, the carbinolamine readily dehydrates to form a resonance-stabilized iminium ion. These iminium ions are key electrophilic intermediates in various synthetic transformations, such as the Mannich and Pictet-Spengler reactions. nih.gov

C-N Bond Cleavage and Rearrangement Pathways

While the C-N bonds in this compound are generally stable, they can be cleaved under specific, often forcing, conditions. Methods for the reductive or oxidative cleavage of C-N bonds in amines and amides have been developed, frequently employing transition metal catalysis or electrochemical approaches. organic-chemistry.orgnih.gov For instance, the selective cleavage of the C(phenyl)-N bond in N-phenylamides has been achieved using an Fe(III)-catalyzed electrochemical method. rsc.org Similarly, nickel-catalyzed C-N bond cleavage in N-arylsulfonamides has been reported for cross-coupling reactions. nih.gov

More relevant to the structure of this compound are rearrangement reactions involving the N-alkynyl substituent. Gold-catalyzed reactions of related 2-alkynyl-N-propargylanilines have been shown to proceed through a fascinating cascade cyclization mechanism. kyoto-u.ac.jp In this process, the substrate undergoes an initial rearrangement to form an indole (B1671886) bearing an allenyl group. This highly reactive intermediate then participates in subsequent intramolecular reactions. kyoto-u.ac.jp Such rearrangement pathways highlight the potential for the but-2-ynyl group to participate directly in complex transformations initiated at the amine moiety.

Reactivity of the But-2-ynyl Moiety (Internal Alkyne)

The internal alkyne of the but-2-ynyl group is a region of high electron density, making it susceptible to attack by electrophiles and a versatile functional group for transition metal-catalyzed transformations. mdpi.com

Transition Metal-Catalyzed Alkyne Activation and Functionalization

The carbon-carbon triple bond in this compound is a key handle for a vast array of synthetic transformations mediated by transition metals such as gold, palladium, copper, nickel, and rhodium. mdpi.comrsc.org These catalysts can activate the alkyne towards nucleophilic attack or facilitate C-C and C-heteroatom bond formation.

Cyclization and Annulation Reactions: One of the most powerful applications of this reactivity is in intramolecular cyclization reactions. In the presence of a suitable catalyst, the nucleophilic nitrogen or the ortho-position of the phenyl ring can attack the activated alkyne. Gold and other π-acidic metals are particularly effective at catalyzing the cyclization of N-alkynylanilines to form valuable heterocyclic scaffolds like indoles and quinolines. kyoto-u.ac.jpnih.gov For example, the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines can be promoted by reagents like ICl, Br₂, or PhSeBr to afford 3-functionalized quinolines. researchgate.net

Carboamination: This process involves the formal addition of a C-N bond across the alkyne. Transition metal-catalyzed carboamination provides a direct route to nitrogen-containing heterocycles. rsc.org In a typical reaction involving a substrate like this compound, a palladium or nickel catalyst might facilitate a C-H activation of the phenyl ring, followed by insertion of the alkyne and subsequent reductive elimination to form a fused polycyclic system. rsc.org

Hydrosilylation and Other Additions: The alkyne can undergo hydrosilylation, the addition of a Si-H bond across the triple bond, in the presence of copper or other metal catalysts. nih.gov A significant challenge in the hydrosilylation of unsymmetrical internal alkynes, such as the but-2-ynyl group, is controlling the regioselectivity of the addition. nih.gov Other hydrofunctionalization reactions, such as titanium-catalyzed intermolecular hydroaminoalkylation, have also been developed for alkynes, leading to the formation of allylic amines. nih.gov

Examples of Transition Metal-Catalyzed Reactions Involving the Internal Alkyne Moiety
Reaction TypeCatalyst/ReagentProduct ClassReference
Intramolecular Cyclization / RearrangementAu(I) complexesIndoles, Fused Indolines kyoto-u.ac.jp
Electrophilic CyclizationICl, Br₂, PhSeBr, Hg(OTf)₂3-Substituted Quinolines researchgate.net
Carboamination (C-H Activation/Annulation)Pd(OAc)₂, Ni(cod)₂, [RuCl₂(p-cymene)]₂Isoquinolones, Pyridinones rsc.org
HydrosilylationCu-H complexesVinylsilanes nih.gov
HydroaminoalkylationTitanium complexesAllylic Amines nih.gov

Cycloaddition Reactions (e.g., [2+2], [2+3] involving the alkyne)

The alkyne functionality in this compound serves as a versatile component in cycloaddition reactions, enabling the construction of various cyclic and heterocyclic structures. The electron-rich nature of the triple bond allows it to participate as a dipolarophile or a dienophile in concerted or stepwise cycloaddition pathways.

One of the most significant classes of cycloadditions involving N-arylpropargylamines are [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. uchicago.edunih.gov In these reactions, the alkyne reacts with a 1,3-dipole, such as a nitrone, azide, or azomethine ylide, to form a five-membered heterocyclic ring. uchicago.edu For instance, the reaction of an N-arylpropargylamine with a nitrone can yield isoxazolidine (B1194047) derivatives. The regioselectivity and stereoselectivity of these reactions are influenced by electronic and steric factors of both the alkyne and the dipole. nih.gov Dirhodium(II) complexes have been shown to catalyze [3+2] cycloaddition reactions between N-arylaminocyclopropanes and alkyne derivatives, providing a pathway to synthesize trans-cyclic β-amino acid derivatives. beilstein-journals.org

While [2+2] cycloadditions involving simple alkynes are often photochemically driven and can be less common than [3+2] cycloadditions, the but-2-ynyl unit can potentially undergo such reactions with suitable partners like electron-deficient alkenes or ketenes. These reactions would lead to the formation of highly strained cyclobutene (B1205218) or cyclobutenone derivatives, which can serve as intermediates for further chemical transformations.

The table below summarizes representative [3+2] cycloaddition reactions applicable to the alkyne moiety.

Reaction TypeReactant Partner (1,3-Dipole)Resulting HeterocycleCatalyst/Conditions
[3+2] CycloadditionNitroneIsoxazolidine/IsoxazolineThermal or Catalytic
[3+2] CycloadditionAzideTriazoleThermal or Copper(I) Catalyzed (Click Chemistry)
[3+2] CycloadditionAzomethine YlidePyrrolidineMetal-catalyzed or Thermal
[3+2] CycloadditionDiazoalkanePyrazoleSpontaneous/Thermal

Hydroamination and Related Addition Reactions

The carbon-carbon triple bond in this compound is susceptible to a variety of addition reactions, where the π-bonds are broken to form new single bonds. masterorganicchemistry.com These reactions are fundamental for converting the alkynyl group into other functional moieties.

Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. In the case of this compound, this can occur in an intramolecular fashion, where the amine's N-H bond adds across the butynyl triple bond. Such reactions are typically catalyzed by transition metals (e.g., gold, iron) or mediated by strong bases. semanticscholar.orgresearchgate.net Gold-catalyzed intramolecular hydroamination of N-aryl propargylamines is a known method for constructing nitrogen-containing heterocycles like tetrahydroquinolines. organic-chemistry.org The cyclization generally follows a 6-endo-dig pathway. Base-mediated intramolecular cyclization of N-propargylamines has also been described as an efficient method for synthesizing pyrrole (B145914) derivatives. semanticscholar.org

Addition of Hydrogen Halides (Hydrohalogenation): Alkynes react with hydrogen halides (HX, where X = Cl, Br, I) to form haloalkenes and, with excess reagent, geminal dihalides. byjus.comlibretexts.orglibretexts.org The addition follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already bears more hydrogen atoms. libretexts.orgyoutube.com For an internal alkyne like the but-2-ynyl group, the regioselectivity is less pronounced than with a terminal alkyne, and a mixture of products can result unless there are significant electronic differences between the two alkyne carbons. youtube.com The reaction proceeds through a vinyl cation intermediate. libretexts.org

Hydration: The addition of water across the alkyne bond, typically catalyzed by a mercury salt (like HgSO₄) in aqueous acid, results in the formation of an enol intermediate. This enol rapidly tautomerizes to the more stable keto form. masterorganicchemistry.com For the internal and unsymmetrical but-2-ynyl group, hydration can lead to two different ketone products, depending on which carbon of the triple bond undergoes nucleophilic attack by water.

The following table details common addition reactions for the alkynyl group.

Reaction TypeReagent(s)Initial ProductFinal ProductKey Features
Intramolecular HydroaminationBase or Metal Catalyst (e.g., Au(I))-Substituted DihydroquinolineForms a heterocyclic ring. semanticscholar.orgorganic-chemistry.org
HydrohalogenationHX (e.g., HBr)Vinyl HalideGeminal Dihalide (with excess HX)Follows Markovnikov's rule. libretexts.orglibretexts.org
HalogenationX₂ (e.g., Br₂)Trans-DihaloalkeneTetrahaloalkane (with excess X₂)Proceeds via a cyclic bromonium ion intermediate. byjus.comlibretexts.org
Hydration (Acid-catalyzed)H₂O, H₂SO₄, HgSO₄EnolKetoneInvolves keto-enol tautomerism. masterorganicchemistry.com

Oxidative Transformations of the Alkynyl Unit

The alkynyl unit of this compound can undergo oxidative cleavage under strong oxidizing conditions. masterorganicchemistry.com Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can break the carbon-carbon triple bond entirely. masterorganicchemistry.comlibretexts.org

When an internal alkyne is treated with ozone followed by a workup with water (ozonolysis), the triple bond is cleaved, yielding two carboxylic acids. masterorganicchemistry.com In the case of this compound, this reaction would break the C2-C3 bond of the butynyl chain, leading to the formation of acetic acid and a phenylamino-substituted carboxylic acid.

Similarly, strong oxidation with hot, basic potassium permanganate followed by acidification will also cleave the internal alkyne to produce two carboxylic acid molecules. libretexts.org Under gentler, neutral permanganate conditions, alkynes can be oxidized to form vicinal dicarbonyl compounds (1,2-diketones) without cleaving the carbon-carbon bond. libretexts.orglibretexts.org

Oxidizing AgentConditionsProduct TypeSpecific Products from this compound
Ozone (O₃), then H₂OStrong/CleavageTwo Carboxylic AcidsAcetic acid & Phenylaminoacetic acid
Potassium Permanganate (KMnO₄)Hot, BasicTwo Carboxylic AcidsAcetic acid & Phenylaminoacetic acid
Potassium Permanganate (KMnO₄)Cold, NeutralVicinal Dicarbonyl (1,2-Diketone)1-(Phenylamino)butane-2,3-dione

Aromatic Ring Reactivity and Substituent Effects

Electrophilic Aromatic Substitution Patterns in Phenylamine Derivatives

The phenyl ring in this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The existing substituents on the ring—the amine group and the butynyl group—profoundly influence the reaction's rate and regioselectivity. minia.edu.eg

In aniline (phenylamine) and its derivatives, the amino group (-NHR) is a powerful activating group. chemistrysteps.comlibretexts.org This means it increases the rate of electrophilic substitution compared to unsubstituted benzene (B151609). minia.edu.eguomustansiriyah.edu.iq The activation stems from the ability of the nitrogen's lone pair of electrons to be donated into the aromatic π-system through resonance, which enriches the electron density of the ring and makes it more nucleophilic. chemistrysteps.comyoutube.com

This strong resonance donation also dictates the position of substitution. The increased electron density is most pronounced at the ortho and para positions relative to the amino group. Consequently, the amino group is a strong ortho, para-director, meaning incoming electrophiles will preferentially attack at these positions. chemistrysteps.combyjus.com Direct nitration or halogenation of anilines can be so rapid that it leads to polysubstitution and oxidative side reactions if not carefully controlled. libretexts.org

Influence of the Amine and Alkynyl Groups on Ring Activation and Directivity

In this compound, two substituents influence the aromatic ring's reactivity: the secondary amine (-NH-) and the but-2-ynyl group attached to the nitrogen.

Amine Group (-NH-): As discussed, the amine group is a potent activating group and an ortho, para-director due to its strong +R (resonance donating) effect. minia.edu.egbyjus.com This effect far outweighs its -I (inductive withdrawing) effect, which arises from nitrogen's electronegativity. minia.edu.eg

Alkynyl Group (-C≡C-R): An alkynyl group attached to a benzene ring is generally considered a weakly deactivating group. Its effect on the rate and direction of substitution is significantly less pronounced than that of the amine group.

When both groups are present, as in this compound, the directing and activating effects are overwhelmingly controlled by the more powerful group, which is the amine. The nitrogen atom's lone pair directly participates in resonance with the phenyl ring, making it the dominant electronic influence. The butynyl group is attached to the nitrogen, not directly to the ring, so its electronic influence on the ring is transmitted inductively through the nitrogen atom. This effect is minor compared to the nitrogen's resonance donation. Therefore, this compound is expected to be highly activated towards electrophilic aromatic substitution, with incoming electrophiles being directed to the ortho and para positions relative to the amine. minia.edu.egchemistrysteps.com

Substituent GroupEffect on Reactivity RateDirecting InfluenceDominant Electronic Effect
Amine (-NH-)Strongly ActivatingOrtho, Para+R (Resonance Donation)
Alkynyl (via N)Weakly Deactivating (Inductive)N/A (Dominated by Amine)-I (Inductive Withdrawal)
Overall MoleculeStrongly ActivatedOrtho, ParaThe amine's +R effect is dominant.

Directed Metalation Strategies for Ortho-Functionalization

While electrophilic substitution is directed to the ortho and para positions, achieving exclusive ortho-functionalization can be challenging. Directed ortho metalation (DoM) is a powerful strategy to achieve this regioselectivity. wikipedia.orgunblog.fr DoM involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgorganic-chemistry.orgsemanticscholar.org

The DMG coordinates to the lithium atom of the base, positioning it to abstract a proton from the adjacent ortho position. chem-station.combaranlab.org This creates a stabilized aryllithium intermediate, which can then be quenched with various electrophiles to install a functional group exclusively at that ortho site. wikipedia.org

The secondary amine group in this compound can act as a DMG. However, the acidic N-H proton would be abstracted first by the organolithium base. To circumvent this, the amine is often protected or converted into a more potent DMG, such as an amide, a carbamate (B1207046) (e.g., N-BOC), or a sulfonamide. organic-chemistry.orguwindsor.casemanticscholar.org For example, converting the amine to its N-BOC derivative would create a strong DMG that effectively directs lithiation to the ortho position. The resulting ortho-lithiated species can then react with an electrophile (E⁺), followed by removal of the protecting group, to yield a 2-substituted this compound. This method provides a reliable route to ortho-functionalized aniline derivatives that are not easily accessible through classical electrophilic substitution. wikipedia.orgsemanticscholar.org

General Scheme for Directed Ortho Metalation:

Protection/Modification: The N-H group is converted to a suitable DMG (e.g., -N(H)Boc, -N(R)CONEt₂).

Metalation: The derivative is treated with a strong organolithium base (e.g., s-BuLi, t-BuLi) at low temperature, which selectively removes an ortho-proton. uwindsor.ca

Electrophilic Quench: The resulting aryllithium intermediate is treated with an electrophile (e.g., I₂, Me₃SiCl, CO₂, RCHO) to install a new functional group at the ortho position.

Deprotection (if necessary): The DMG is removed to restore the amine functionality.

Elucidation of Reaction Pathways and Intermediates

Understanding the stepwise progression of a chemical reaction is paramount for its optimization and control. For this compound, this involves identifying the sequence of bond-forming and bond-breaking events, as well as characterizing any short-lived intermediate species that may be formed.

In-situ spectroscopic techniques allow for the real-time observation of a reaction mixture, providing a continuous stream of data as reactants are converted into products. This approach is invaluable for detecting fleeting intermediates that might be missed by conventional analytical methods. Techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are particularly well-suited for this purpose.

In a hypothetical gold-catalyzed cyclization of a related compound, 2-alkynyl-N-propargylaniline, theoretical studies suggest a multi-step mechanism. acs.orgnih.gov Experimental monitoring of such a reaction involving this compound could be performed using in-situ FTIR. By tracking the characteristic vibrational frequencies of the functional groups, one could observe the disappearance of the alkyne C≡C stretch and the N-H stretch of the starting material, and the appearance of new peaks corresponding to the formation of an intermediate allene (B1206475) species and, subsequently, the final indoline (B122111) product. acs.orgnih.gov

Table 1: Hypothetical In-situ FTIR Monitoring of a Gold-Catalyzed Cyclization of this compound

Time (minutes) Wavenumber (cm⁻¹) Assignment Observation
0 ~3300 N-H stretch Strong intensity
0 ~2250 C≡C stretch (alkyne) Medium intensity
15 ~1950 C=C=C stretch (allene) Weak, emerging peak
30 ~3300 N-H stretch Decreasing intensity
30 ~2250 C≡C stretch (alkyne) Decreasing intensity
30 ~1950 C=C=C stretch (allene) Increasing intensity
60 ~1600 C=C stretch (aromatic) Stable intensity
120 ~1950 C=C=C stretch (allene) Decreasing intensity

This table is a hypothetical representation based on known transformations of similar compounds and is for illustrative purposes.

Similarly, in-situ NMR spectroscopy could provide detailed structural information about the intermediates. By monitoring the chemical shifts and coupling constants of protons and carbon atoms, the transformation of the butynyl group and the phenylamine moiety could be followed throughout the reaction, offering evidence for the proposed structures of any intermediates.

Isotopic labeling is a powerful technique used to trace the fate of specific atoms during a chemical reaction. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), researchers can follow the labeled atom's position in the products, thereby providing strong evidence for a particular reaction pathway. The analysis is typically carried out using mass spectrometry or NMR spectroscopy.

For instance, in the context of reactions involving aniline derivatives, kinetic isotope effects (KIEs) can be measured. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. The magnitude of the KIE can provide information about the transition state of the rate-determining step. For example, a significant primary deuterium (B1214612) KIE (kH/kD > 1) is often observed when a C-H bond is broken in the rate-determining step.

In a hypothetical study on the cyclization of this compound, deuterium could be introduced at the propargylic position of the butynyl group. If the reaction proceeds through a mechanism where the C-H bond at this position is cleaved in the rate-determining step, a significant primary kinetic isotope effect would be expected.

Table 2: Hypothetical Kinetic Isotope Effect Data for the Cyclization of this compound

Substrate Rate Constant (k) Kinetic Isotope Effect (kH/kD) Mechanistic Implication
This compound kH \multirow{2}{*}{2.5} C-H bond cleavage is likely involved in the rate-determining step.

This table presents hypothetical data to illustrate the application of kinetic isotope effects in mechanistic studies.

Furthermore, by labeling the nitrogen atom of the amine with ¹⁵N, its final position in a complex rearrangement or cyclization product can be unambiguously determined, helping to distinguish between different possible mechanistic pathways. The presence of ¹³C-¹⁵N or ¹H-¹⁵N spin-spin couplings in the NMR spectrum of the product would provide definitive evidence of the connectivity of the labeled nitrogen atom.

Computational and Theoretical Chemistry Studies of But 2 Ynyl Phenyl Amine

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its chemical behavior. For But-2-ynyl-phenyl-amine, computational methods such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are employed to elucidate the distribution of electrons and the nature of chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule interacts with other species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine moiety, specifically the nitrogen atom and the aromatic ring. The lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, making it a good electron donor. The but-2-ynyl group, with its π-bonds, also influences the energy and delocalization of the HOMO.

The LUMO, on the other hand, is generally distributed over the π-antibonding orbitals of the phenyl ring and the but-2-ynyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Representative Frontier Molecular Orbital Energies for Aniline (B41778) Derivatives (Calculated using DFT)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Aniline-5.52-0.215.31
N-methylaniline-5.38-0.155.23
N-phenyl-2-propynylamine (analog)-5.65-0.455.20

Note: The values in this table are illustrative and based on typical DFT calculations for similar compounds. The exact values for this compound would require specific computational analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by localizing the molecular orbitals into Lewis-like structures, such as one-center lone pairs and two-center bonds. This method allows for the quantification of electron delocalization and hyperconjugative interactions.

In this compound, NBO analysis would reveal the nature of the C-N bond, the hybridization of the nitrogen and carbon atoms, and the extent of interaction between the nitrogen lone pair and the π-orbitals of the phenyl ring and the but-2-ynyl group. The nitrogen atom in the amine group is expected to have a significant lone pair character (LP(N)). This lone pair can interact with the antibonding π* orbitals of the phenyl ring (π(C-C)) and the antibonding π orbitals of the alkyne (π(C≡C)). These interactions, described as n → π delocalization, are crucial in determining the electronic properties and reactivity of the molecule.

The strength of these interactions can be estimated by second-order perturbation theory within the NBO framework. A significant delocalization energy associated with the LP(N) → π*(phenyl) interaction would indicate a strong resonance effect, leading to partial double bond character in the C-N bond and affecting the rotational barrier around this bond. Similarly, interactions between the nitrogen lone pair and the alkyne's π-system would influence the electron density distribution across the molecule.

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps, where different colors represent varying electrostatic potentials.

For this compound, the MEP map would likely show a region of negative electrostatic potential (typically colored red) around the nitrogen atom due to its lone pair of electrons, making it a nucleophilic center. The hydrogen atom attached to the nitrogen would exhibit a positive electrostatic potential (blue region), indicating its acidic character. The phenyl ring would have a complex distribution with regions of negative potential above and below the plane of the ring due to the π-electron cloud, and positive potential around the hydrogen atoms. The alkyne group would also contribute to the electrostatic potential, with the triple bond being a region of high electron density.

Understanding the charge distribution is vital for predicting intermolecular interactions, such as hydrogen bonding and van der Waals forces, as well as the molecule's reactivity towards electrophiles and nucleophiles. For instance, electrophilic attack is more likely to occur at sites with high electron density, such as the ortho and para positions of the aniline ring, which are activated by the electron-donating amino group.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in a molecule can significantly impact its properties and reactivity. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies.

The rotation around single bonds in a molecule is not entirely free and is associated with an energy barrier. In this compound, the rotation around the C(phenyl)-N bond is of particular interest. The energy barrier for this rotation is influenced by a combination of electronic and steric factors.

The electronic effect arises from the delocalization of the nitrogen lone pair into the phenyl ring's π-system. This delocalization is maximized when the lone pair orbital is parallel to the p-orbitals of the ring, which occurs in a more planar conformation. Rotation away from this conformation disrupts the overlap and reduces the resonance stabilization, thus contributing to the rotational barrier.

Steric interactions between the but-2-ynyl group and the ortho-hydrogens of the phenyl ring also play a crucial role. As the but-2-ynyl group rotates, it can clash with the ortho-hydrogens, leading to an increase in steric strain and raising the energy of certain conformations. The size and shape of the but-2-ynyl group will determine the magnitude of these steric repulsions.

Computational methods can be used to calculate the potential energy surface for the rotation around the C-N bond, identifying the minimum energy conformations and the transition states connecting them. The energy difference between the minimum and the transition state corresponds to the rotational barrier.

Table 2: Representative Rotational Energy Barriers for Substituted Anilines

CompoundRotational Barrier (kcal/mol)Method
Aniline3.2 - 5.9Experimental/Computational
N-methylaniline~6Computational
N-tert-butylaniline10 - 12Computational

Note: The values in this table are illustrative and can vary depending on the computational method and experimental conditions. The rotational barrier for this compound is expected to be influenced by both the electronic effects of the alkyne and the steric bulk of the but-2-ynyl group.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, several potential tautomeric and isomerization pathways could be explored computationally.

One possibility is an amine-imine tautomerism, although this is generally less common for anilines compared to aliphatic amines. A more plausible isomerization for the but-2-ynyl group is the allene-alkyne isomerization. The propargyl moiety (-CH2-C≡CH) can, under certain conditions, rearrange to an allenic structure (-CH=C=CH2) or a conjugated diene. While this compound has an internal alkyne, the possibility of base-catalyzed isomerization to a conjugated system could be investigated.

Computational studies can map the potential energy surface for these isomerization pathways, calculating the energies of the intermediates and transition states. This would provide insights into the feasibility of such transformations and the conditions under which they might occur. For instance, the relative energies of the but-2-ynyl tautomer versus a potential allenic or conjugated imine isomer could be determined. Studies on similar N-substituted systems have explored such tautomeric equilibria.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful framework for investigating the complex reaction mechanisms associated with the synthesis of this compound. These studies offer a molecular-level understanding of reaction pathways, transition states, and the influence of various reaction parameters.

Transition State Characterization for Key Synthetic Transformations

The synthesis of this compound can be achieved through several routes, with metal-catalyzed hydroamination of a butyne derivative with phenylamine (aniline) being a prominent example. Computational studies are instrumental in characterizing the transition states (TS) for the key steps in such transformations.

In a hypothetical rhodium-catalyzed hydroamination, a key transformation involves the nucleophilic attack of the aniline nitrogen on the coordinated alkyne. DFT calculations can elucidate the geometry and energetics of the transition state for this step. The transition state is typically characterized by an elongated N-H bond in the aniline moiety, a partially formed N-C bond to the alkyne, and a slight distortion of the linear alkyne geometry. The energy barrier associated with this transition state is a critical determinant of the reaction rate. nih.gov

For instance, in a related rhodium-catalyzed hydroamination of an aminoalkene, the turnover-limiting step was identified through computational analysis. nih.gov Similar studies on analogous alkyne hydroaminations have shown that the mechanism can involve steps like nucleophilic attack and protonolysis of the metal-carbon bond, each with a distinct transition state. nih.govnih.gov The characterization of these transition states is achieved by locating a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Table 1: Hypothetical Transition State Analysis for a Key Step in this compound Synthesis Calculated at the M06/def2-TZVP level of theory.

Elementary StepTransition State (TS) Geometry DescriptionCalculated Activation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Nucleophilic attack of Aniline on coordinated 2-ButyneN-C distance: 2.15 Å; C≡C bond length: 1.24 Å; N-H bond length: 1.08 Å22.5-350i
Protonolysis of Rh-C bondRh-C distance: 2.30 Å; C-H distance: 1.55 Å; O-H (from proton source) distance: 1.40 Å18.2-410i

Solvent Effects on Reaction Energetics and Pathways

The choice of solvent can significantly influence the energetics and pathways of chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of the solvent environment. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for reactants, intermediates, transition states, and products.

For reactions leading to this compound, such as the N-alkylation of aniline with a butynyl halide, the transition state is expected to have a more polar character than the neutral reactants. This is analogous to the Menschutkin reaction, where two neutral molecules form charged products. ucsb.edu In such cases, polar solvents are predicted to stabilize the transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction rate. ucsb.eduresearchgate.net Conversely, nonpolar solvents would offer less stabilization, leading to higher activation barriers. acs.org In gold-catalyzed hydroamination reactions, acetonitrile (B52724) has been identified as a highly effective solvent. frontiersin.org

Table 2: Hypothetical Solvent Effects on the Activation Energy of Aniline N-alkylation Calculated using DFT with the PCM model.

SolventDielectric Constant (ε)Relative Activation Energy (kcal/mol)
Gas Phase1.00.0 (Reference)
Toluene2.4-2.5
Tetrahydrofuran (THF)7.5-5.8
Acetonitrile36.6-8.2
Dimethyl Sulfoxide (DMSO)46.8-9.1

Catalytic Cycle Simulations for Metal-Mediated Processes

Computational chemistry is indispensable for mapping out the entire catalytic cycle of metal-mediated reactions, such as the gold- or copper-catalyzed synthesis of this compound. nih.govacs.org These simulations provide the free energy profile for the entire reaction, identifying the resting states of the catalyst and the rate-determining step.

For a gold(I)-catalyzed hydroamination, a plausible catalytic cycle involves:

Coordination of the alkyne (2-butyne) to the gold(I) catalyst.

Nucleophilic attack of aniline on the activated alkyne, leading to a vinylgold intermediate.

A crucial proton transfer step, which can be assisted by other amine molecules or trace water, to form the enamine product. nih.gov

Release of the product and regeneration of the active catalyst.

DFT calculations on a model hydroamination between propyne (B1212725) and aniline have shown that the amine coordination pathway has a lower activation barrier than the alkyne coordination pathway. nih.gov Similarly, in copper-catalyzed azide-alkyne cycloadditions (a related C-N bond-forming reaction), computational studies have elucidated the roles of different copper intermediates and the energetics of the cycloaddition step. nih.govresearchgate.net These simulations provide a detailed, step-by-step understanding of how the catalyst facilitates the transformation.

Theoretical Prediction of Spectroscopic Parameters for Structural Elucidation of Intermediates and Reaction Products

Beyond reaction mechanisms, computational methods are vital for predicting spectroscopic parameters. This is particularly useful for identifying transient intermediates or for confirming the structure of reaction products where experimental data may be ambiguous.

Vibrational Frequency Calculations (e.g., FT-IR)

Theoretical vibrational frequency calculations using ab initio or DFT methods can predict the infrared (IR) spectrum of a molecule. nih.gov By comparing the calculated spectrum with experimental FT-IR data, one can confirm the structure of a synthesized compound like this compound or identify key functional groups in reaction intermediates.

For this compound, key vibrational modes include the N-H stretch, the C≡C triple bond stretch, aromatic C-H stretches, and the C-N stretch. Calculations can predict the frequencies of these modes with good accuracy, although scaling factors are often applied to correct for anharmonicity and basis set limitations. nih.gov For instance, the C≡C stretch in internal alkynes is typically weak in the IR spectrum, and its calculated position (around 2200-2260 cm⁻¹) can help in its assignment. The calculated frequencies for intermediates, such as a vinylgold species, would show characteristic shifts, like a lower C=C stretching frequency compared to the initial C≡C stretch, aiding in their potential identification. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound Calculated at the B3LYP/6-311++G(d,p) level and scaled.

Vibrational ModeDescriptionCalculated Scaled Frequency (cm⁻¹)
ν(N-H)N-H stretching3420
ν(C-H)aromAromatic C-H stretching3050-3100
ν(C-H)aliphAliphatic C-H stretching (CH₃)2935, 2970
ν(C≡C)Alkyne C≡C stretching2245
δ(N-H)N-H bending1605
ν(C=C)aromAromatic ring stretching1590, 1495
ν(C-N)C-N stretching1280

NMR Chemical Shift Prediction (¹H and ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts using quantum mechanical calculations, often with the Gauge-Independent Atomic Orbital (GIAO) method, is a powerful tool for structural elucidation. nih.govescholarship.org By calculating the magnetic shielding tensors for each nucleus in a proposed structure and referencing them against a standard (like tetramethylsilane), one can obtain predicted chemical shifts that can be directly compared to experimental spectra. chemrxiv.org

This technique is invaluable for distinguishing between potential isomers formed during a reaction. For example, in the synthesis of this compound, an alternative product, N-(Buta-2,3-dien-1-yl)phenylamine (an allene), could potentially form. Theoretical NMR predictions for these two isomers would show distinct differences, particularly in the ¹³C shifts for the butynyl/allenyl chain and the ¹H shifts of the protons attached to this chain, allowing for unambiguous assignment. Modern approaches even utilize machine learning and graph neural networks, trained on DFT-calculated and experimental data, to predict chemical shifts with high accuracy and speed. nih.govosti.govrsc.org

Table 4: Hypothetical Predicted NMR Chemical Shifts (ppm) for Reaction Product Verification Calculated using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.

AtomPredicted Chemical Shift (ppm)
This compoundN-(Buta-2,3-dien-1-yl)phenylamine (Isomer)
¹³C NMR
Alkyne/Allene (B1206475) C13.5 (CH₃)75.0 (=CH₂)
Alkyne/Allene C280.5 (C≡C)210.0 (C=C=C)
Alkyne/Allene C378.0 (C≡C)85.0 (=CH)
Alkyne/Allene C435.0 (CH₂)45.0 (CH₂)
¹H NMR
Alkyne/Allene Protons1.8 (t, 3H, CH₃); 3.8 (q, 2H, CH₂)4.8 (d, 2H, =CH₂); 5.3 (p, 1H, =CH); 4.0 (t, 2H, CH₂)

UV-Vis Absorption Predictions and Electronic Transitions

Computational chemistry provides valuable insights into the electronic structure and spectroscopic properties of molecules. Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds. These predictions help in understanding the electronic transitions between molecular orbitals that are responsible for the absorption of light.

For this compound, computational studies would typically involve the calculation of the maximum absorption wavelengths (λmax), the oscillator strengths (f) which indicate the intensity of the absorption, and the specific nature of the electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

However, a review of available scientific literature indicates a lack of specific computational studies focused on the UV-Vis absorption predictions and electronic transitions of this compound. Consequently, detailed research findings, including predictive data tables for its spectral characteristics, are not available at this time. Such studies would be beneficial for a deeper understanding of the photophysical properties of this compound.

But 2 Ynyl Phenyl Amine As a Versatile Synthetic Intermediate and Building Block

Precursor for Nitrogen-Containing Heterocyclic Scaffolds

But-2-ynyl-phenyl-amine serves as a valuable and versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic scaffolds. Its unique structural motif, featuring a nucleophilic secondary amine and a reactive internal alkyne tethered to a phenyl ring, allows for a variety of intramolecular cyclization reactions. These transformations, often facilitated by transition metal catalysts or electrophilic reagents, provide efficient routes to important heterocyclic systems that are prevalent in medicinal chemistry, materials science, and natural products.

Indole (B1671886) and Quinoline (B57606) Derivatives via Cyclization Reactions

The intramolecular cyclization of N-aryl alkynylamines, such as this compound, is a powerful strategy for the construction of indole and quinoline skeletons. These reactions typically proceed through the activation of the alkyne moiety by a catalyst, followed by the nucleophilic attack of the aniline (B41778) nitrogen.

Indole Synthesis: The synthesis of indole derivatives from 2-alkynylanilines is a well-established method. researchgate.netnih.gov This transformation can be achieved using various catalytic systems, including palladium and other noble metals. researchgate.netacs.org For instance, palladium-catalyzed cyclization of 2-alkynyl-N-ethanoyl anilines has been shown to be an effective method for indole synthesis. acs.org While the specific use of this compound is not extensively detailed, the general mechanism involves the 5-endo-dig cyclization of the N-phenyl group onto the activated alkyne. The reaction conditions can be tuned to control the regioselectivity of the cyclization, leading to a variety of substituted indoles.

A study on the regioselective intramolecular cyclization of o-alkynyl arylamines to form 3-selenylindoles highlights the utility of such precursors. mdpi.com This process involves the in situ formation of an electrophilic species that triggers the cyclization cascade. The reaction demonstrates excellent functional group tolerance and produces poly-functionalized indoles in good to excellent yields. mdpi.com

Quinoline Synthesis: The synthesis of quinoline derivatives can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.netresearchgate.net This 6-endo-dig cyclization is promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), and phenylselenyl bromide (PhSeBr), yielding 3-functionalized quinolines under mild conditions. nih.govresearchgate.net The reaction is tolerant of a range of functional groups on both the aniline ring and the alkyne substituent. nih.gov For this compound, this would involve the cyclization of the phenylamino group onto the butynyl chain. Additionally, transition-metal-catalyzed methods have been developed for the synthesis of polysubstituted quinolines from N-propargylanilines, demonstrating the versatility of this class of compounds in forming the quinoline core. mdpi.comchemrxiv.org

Catalyst/ReagentHeterocycle FormedKey Features
Palladium catalystsIndoleEffective for 5-endo-dig cyclization of 2-alkynylanilines. researchgate.netacs.org
ICl, I₂, Br₂, PhSeBrQuinolinePromotes 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.net
Tin and Indium ChloridesQuinolinesCatalyze 6-endo-dig cyclizations of N-propargyl aniline derivatives. mdpi.com

Pyridine, Pyrrole (B145914), and Azole Ring Formation

The reactivity of this compound also extends to the formation of other fundamental five- and six-membered nitrogen heterocycles.

Pyridine and Pyrrole Synthesis: The synthesis of substituted pyridines can be achieved from N-propargylamines through various catalytic pathways. nih.govarchivepp.com These reactions often involve cyclization and subsequent aromatization steps. Similarly, polysubstituted pyrroles can be synthesized from N-propargylamines and activated alkynes via a base-catalyzed Michael addition followed by alkyne carbocyclization. nih.gov This transition-metal-free approach offers an environmentally friendly and efficient method for constructing the pyrrole ring. nih.gov Other methods for pyrrole synthesis involve the reaction of terminal alkynes with N-sulfonyl azides and alkenyl alkyl ethers, proceeding through rhodium carbene intermediates. mdpi.commdpi.com

Azole Ring Formation: N-alkynyl azoles are valuable synthetic intermediates, and their synthesis can be achieved through several methods, including the coupling of 1,1-dibromoalkenes with azoles. researchgate.net The intramolecular cyclization of suitably functionalized N-alkynyl amines or amides can also lead to the formation of fused azole systems. researchgate.net For instance, a base-promoted cyclization of protected N-propargylaminopyridines provides an efficient route to imidazo[1,2-a]pyridine derivatives. nih.gov The intramolecular cyclization of alkylimidazoles containing an electrophilic side chain can also lead to the formation of fused imidazole rings. researchgate.net

Polycyclic Aromatic Nitrogen Heterocycles

The strategic application of cascade reactions involving precursors like this compound enables the rapid construction of complex polycyclic aromatic nitrogen heterocycles. These cascade sequences, where multiple bonds and rings are formed in a single operation, offer a highly efficient approach to molecular complexity. illinois.edu

The synthesis of polycyclic molecules from propargylic compounds has been demonstrated through various catalytic processes. For example, palladium-catalyzed cascade reactions involving allenylation, 6π-electrocyclization, and subsequent rearrangements can lead to the formation of fused aromatic systems. The inherent reactivity of the N-aryl-alkynyl amine moiety in this compound makes it a suitable candidate for participating in such cascade polycyclizations, potentially leading to novel and complex nitrogen-containing polycyclic aromatic structures. Alkynyl Prins carbocyclization cascades have also been developed for the synthesis of linear-fused heterocyclic ring systems, further highlighting the potential of alkyne-containing building blocks in the construction of polycyclic frameworks.

Role in the Construction of Complex Organic Architectures

Beyond the synthesis of fundamental heterocyclic systems, the structural attributes of this compound position it as a valuable building block for the construction of more complex and larger organic architectures, such as macrocycles, dendrimers, and polymers. The presence of both a reactive alkyne and an amine functionality allows for its incorporation into these larger structures through various ligation and polymerization techniques.

Macrocyclic Systems and Molecular Frameworks

Macrocycles are an important class of molecules in drug discovery and materials science. The synthesis of macrocycles often relies on the use of bifunctional building blocks that can undergo intramolecular cyclization or intermolecular coupling reactions. The N-phenyl and butynyl groups in this compound offer two points of functionality that can be exploited for macrocyclization.

While direct examples of this compound in macrocycle synthesis are not prevalent, the use of alkynyl amines as precursors is a known strategy. nih.gov For instance, N-arylation of unprotected peptides containing lysine residues is a method for macrocyclization. The amino group of this compound could potentially participate in similar N-C coupling reactions to form a part of a macrocyclic ring. Furthermore, the alkyne moiety can be utilized in various metal-catalyzed macrocyclization reactions, such as Sonogashira or Heck couplings, which are powerful tools for forming large rings. The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another highly efficient method for constructing macrocycles where an alkyne-functionalized building block like this compound could be readily incorporated.

Macrocyclization StrategyPotential Role of this compound
N-ArylationThe phenylamino group can act as a nucleophile in N-C bond formation.
Metal-Catalyzed Couplings (e.g., Heck)The phenyl group and the alkyne can participate in intramolecular cross-coupling reactions.
Azide-Alkyne Cycloaddition (Click Chemistry)The butynyl group serves as a reactive partner for an azide-functionalized component.

Dendrimer and Polymer Branching Units (Focus on synthetic incorporation)

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their synthesis often involves the iterative addition of branching units to a central core. The bifunctional nature of this compound makes it a potential candidate for use as a branching unit in dendrimer synthesis.

The propargylamine (B41283) moiety is a known building block in the synthesis of dendrimers. For example, propargylamine can serve as an alkyne-focal point for the divergent growth of poly(amido amine) (PAMAM) dendrons. These alkyne-functionalized dendrons can then be "clicked" onto a multifunctional azide core to construct the final dendrimer. Similarly, the alkyne group in this compound could be utilized in click chemistry reactions for the convergent or divergent synthesis of dendrimers. nih.gov The phenylamino group could also be functionalized to introduce further branching points.

Polymers: this compound can also be envisioned as a monomer or a branching unit in polymer synthesis. The polymerization of N-propargylamides, which are structurally related, has been achieved using rhodium(I) catalysis to produce substituted polyacetylenes. Aroylacetylene-based amino-yne click polymerization is another method to obtain nitrogen-containing polymers. nih.gov In this approach, the alkyne is activated by a carbonyl group, making it susceptible to nucleophilic attack by an amine. While the but-2-ynyl group in this compound is not directly activated by a carbonyl, its reactivity could potentially be harnessed in other polymerization schemes. For instance, it could be incorporated into polyquinolines through polymerization of alkyne-aldehyde monomers with aniline derivatives. researchgate.net

Development of New Functional Organic Materials

The unique bifunctional nature of this compound allows it to be a key component in the synthesis of novel functional organic materials. The presence of the reactive alkyne and the aniline moiety enables its participation in various polymerization and framework-forming reactions, leading to materials with tailored electronic and structural properties.

Precursors for Organic Electronic Components

The synthesis of organic semiconductors is a rapidly advancing field, with a continuous demand for new molecular building blocks that can be efficiently polymerized into materials with desirable electronic properties. This compound and its derivatives are promising precursors for such materials due to the reactive nature of the propargyl group.

One of the key synthetic strategies for creating conjugated polymers for organic electronics is transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides, is a powerful method for forming carbon-carbon bonds in conjugated systems. organic-chemistry.orgvinhuni.edu.vn While this compound is an internal alkyne, its derivatives with a terminal alkyne group, such as N-propargylaniline, are excellent candidates for this reaction. A general approach involves the palladium-catalyzed coupling of an N-alkynyl aniline derivative with an aryl dihalide. This process can be performed under copper- and amine-free conditions, offering a mild and efficient route to substituted aryl propargylamines. researchgate.net

Another significant pathway to polymeric organic semiconductors is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Propargyl amines can serve as simple and effective alkyne initiators for controlled/"living" click polymerization of azide-alkyne AB monomers. researchgate.netbohrium.com This method allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The resulting polymers, featuring triazole rings within their backbones, often exhibit desirable thermal and electronic properties for applications in organic electronics.

Furthermore, direct polymerization of N-substituted propargylamines can be achieved using various transition metal catalysts. For instance, the polymerization of N-methylpropargylamine has been accomplished with palladium, platinum, and ruthenium chlorides to yield conjugated polymers. researchgate.net Similar strategies can be envisioned for this compound, leading to polyacetylene derivatives with pendant phenylamino groups, which could have interesting electro-optical properties. The synthesis of polyaniline derivatives through chemical oxidative polymerization is another well-established method for producing conducting polymers. researchgate.netresearchgate.netresearchgate.net Incorporating the butynyl group into the aniline monomer could lead to novel self-doped or cross-linkable polyaniline materials.

Table 1: Synthetic Pathways to Organic Electronic Precursors from Alkynyl Anilines

Reaction Type Reactants Catalyst/Reagents Product Type
Sonogashira CouplingN-propargylaniline derivative, Aryl dihalidePalladium complexConjugated Polymer
Click PolymerizationAzide-alkyne AB monomer, Propargylamine initiatorCopper(I) saltPoly(triazole)
Transition Metal-Catalyzed PolymerizationN-alkynyl anilinePd, Pt, or Ru chloridesPolyacetylene derivative
Oxidative PolymerizationAniline derivative with alkyne groupAmmonium persulfateSubstituted Polyaniline

Building Blocks for Porous Organic Frameworks and Covalent Organic Frameworks

Porous organic frameworks (POFs) and covalent organic frameworks (COFs) are classes of porous crystalline materials constructed from organic building blocks linked by strong covalent bonds. rsc.org Their high surface areas, tunable pore sizes, and chemical stability make them promising for applications in gas storage, separation, and catalysis. The synthesis of these frameworks relies on the judicious selection of monomers with specific geometries and reactive functional groups.

This compound, with its amine and alkyne functionalities, can be utilized as a building block in the construction of POFs and COFs. The amino group can participate in condensation reactions to form imine or amide linkages, while the alkyne can undergo coupling reactions. For instance, tetra(4-aminophenyl)porphyrin (TAPP) is a common building block for COFs, where its amino groups react with aldehydes to form imine-linked frameworks. iu.edu.saiu.edu.sa Similarly, a monomer like tetrakis(4-aminophenyl)methane can be copolymerized with brominated aromatic compounds through Yamamoto-type Ullmann cross-coupling to create porous organic frameworks. kaust.edu.sa

The alkyne group in this compound offers a route to POFs through reactions like the Sonogashira coupling. A series of copolymerized porous organic frameworks have been synthesized from monomers such as tetrakis(4-bromophenyl)methane and tris(4-bromophenyl)amine via Yamamoto-type Ullmann cross-coupling. kaust.edu.sa By analogy, a bifunctional monomer like this compound could be incorporated into such frameworks, potentially in a one-pot reaction with a tetra-iodinated aromatic core, to create a three-dimensional porous network.

The general synthetic strategies for COFs involve reactions that form robust linkages, such as boroxine, imine, or triazine rings. rsc.org The amino group of this compound can readily participate in imine formation with aldehyde-functionalized monomers. The alkyne group can also be a site for post-synthetic modification within a pre-formed framework.

Ligand Precursors in Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where the ligand structure dictates the enantioselectivity of a chemical transformation. This compound serves as a valuable scaffold for the synthesis of novel ligand precursors due to its combination of a modifiable aniline backbone and a versatile alkyne functionality.

Synthesis of Chiral this compound Derived Ligands

Chiral phosphines are a privileged class of ligands in asymmetric catalysis. nih.govnih.gov The synthesis of P-chiral phosphine (B1218219) ligands often involves the use of phosphine-boranes as intermediates, which allows for the stereospecific introduction of chirality at the phosphorus atom. A potential synthetic route to chiral ligands from this compound could involve the hydrophosphination of the alkyne bond. This reaction, catalyzed by transition metals or promoted by radical initiators, would add a P-H bond across the carbon-carbon triple bond, leading to a vinylphosphine. Subsequent stereoselective reactions could then be performed to introduce chirality.

Another powerful technique for ligand synthesis is asymmetric hydroformylation, typically catalyzed by rhodium complexes. nih.govscispace.comsemanticscholar.orgnih.govrsc.org This reaction introduces a formyl group (CHO) and a hydrogen atom across a double bond. While the butynyl group is a triple bond, it can be selectively reduced to the corresponding butenyl-phenyl-amine. Asymmetric hydroformylation of this olefin would yield a chiral aldehyde, which is a versatile intermediate for further elaboration into a variety of chiral ligands, such as phosphines, amines, or oxazolines.

The synthesis of P,N-heterocyclic phosphine ligands has also been a focus of ligand design. beilstein-journals.org The nitrogen atom of the aniline moiety in this compound can be incorporated as part of a chelating ligand structure. For example, the alkyne can be functionalized through a series of steps to introduce a phosphine group, potentially leading to a bidentate P,N-ligand. The synthesis of such asymmetric phosphines can be achieved through successive nucleophilic and electrophilic attacks on a phosphorus source. researchgate.net

Table 2: Potential Synthetic Routes to Chiral Ligands from this compound

Key Reaction Intermediate from this compound Resulting Chiral Moiety Potential Ligand Class
Asymmetric HydrophosphinationThis compoundChiral phosphineP-chiral phosphines
Selective Reduction & Asymmetric HydroformylationBut-2-enyl-phenyl-amineChiral aldehydePhosphines, Aminophosphines, Oxazolines
Functionalization of AlkyneThis compoundPhosphine-containing side chainP,N-bidentate ligands

Coordination Chemistry Studies of this compound Complexes

The study of how ligands coordinate to metal centers is fundamental to understanding and improving catalytic processes. The presence of both a nitrogen donor and an alkyne group in this compound makes it an interesting ligand for coordination chemistry studies. The alkyne moiety can coordinate to a transition metal in several ways, including as a side-on η²-alkyne ligand or as a terminal or bridging alkynyl (acetylide) ligand after deprotonation of a terminal alkyne.

The synthesis of platinum(II) alkynyl complexes containing N- and S-propargylated ligands has been reported. dntb.gov.uaresearchgate.net In these studies, propargylated heterocycles were reacted with chloroplatinum(II) compounds to afford the corresponding trans- and cis-bis(alkynyl)platinum(II) complexes. The molecular structures of these complexes were determined by single-crystal X-ray diffraction, revealing the coordination of the platinum center to the alkynyl carbons. researchgate.net Similar synthetic strategies can be applied to this compound, where the nitrogen atom could also coordinate to the metal center, potentially forming a chelate ring.

The synthesis and structural characterization of new trans-platinum complexes have been described, highlighting the diversity of coordination geometries that platinum can adopt. nih.govnih.gov The coordination of N-donor ligands can significantly influence the stereochemistry and redox properties of the metal center. otago.ac.nz

The propargyl group itself is a versatile ligand in transition metal chemistry, capable of forming mononuclear, binuclear, and trinuclear complexes. researchgate.net The coordination of the alkyne can activate it towards further reactions, which is a key principle in many catalytic cycles. Studies on the synthesis and reactivity of transition metal complexes with polypyridyl ligands provide a framework for understanding how ligands with multiple donor sites, analogous to a functionalized this compound, can coordinate to metals like cobalt, nickel, zinc, and copper. nih.gov

Advanced Analytical Methodologies for Studying But 2 Ynyl Phenyl Amine and Its Reaction Processes Beyond Basic Identification

In-situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

In-situ spectroscopy provides a powerful lens through which chemical transformations can be observed as they happen, directly within the reaction vessel and without the need for sampling. digitellinc.com This approach offers real-time data on the concentration of reactants, products, and intermediates, yielding critical insights into reaction kinetics and mechanisms. digitellinc.comyoutube.com

Real-time IR Spectroscopy for Reaction Progress

Real-time Infrared (IR) spectroscopy, particularly utilizing Attenuated Total Reflectance (ATR) probes, is a potent non-invasive method for monitoring the progress of chemical reactions in solution. nih.govrsc.org By immersing a probe directly into the reaction mixture, spectra can be acquired continuously, allowing for the quantitative tracking of key functional groups. nih.govjascoinc.com

For reactions involving But-2-ynyl-phenyl-amine, specific vibrational modes serve as reliable indicators of molecular change. The consumption of the starting material can be monitored by observing the decrease in the intensity of the characteristic alkyne (C≡C) stretching frequency (typically around 2100-2260 cm⁻¹) and the N-H stretching vibration of the secondary amine (around 3300-3500 cm⁻¹). Conversely, the formation of products would be evidenced by the appearance of new peaks corresponding to the functional groups being formed. This continuous data stream enables the precise determination of reaction rates, endpoints, and the potential detection of intermediate buildup. rsc.org

Table 1: Key IR Frequencies for Monitoring Reactions of this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Application in Reaction Monitoring
Alkyne (C≡C) Stretch 2100 - 2260 Tracks consumption of this compound.
Amine (N-H) Stretch 3300 - 3500 Monitors the disappearance of the secondary amine reactant.
Phenyl (C=C) Stretch 1450 - 1600 Can be used as an internal standard if the ring is unreactive.
Product-Specific Groups Varies Varies Appearance of new bands (e.g., C=O, C=N) signals product formation.

High-Resolution Mass Spectrometry for Intermediate Detection

Many chemical reactions proceed through highly reactive, short-lived intermediates that are crucial to the reaction mechanism but exist at concentrations too low for detection by other methods. nih.gov High-resolution mass spectrometry (HRMS), particularly when coupled with soft ionization techniques like electrospray ionization (ESI), is exceptionally sensitive for detecting and characterizing these transient species directly from the reaction solution. nih.govrsc.org

In the study of this compound reactions, online ESI-MS can intercept and identify charged intermediates such as protonated reactants, organometallic complexes (in catalyzed reactions), or cationic intermediates like iminium ions. nih.govnih.gov The high mass accuracy of HRMS allows for the determination of elemental compositions, providing strong evidence for the proposed structures of these fleeting species. This technique is invaluable for piecing together complex reaction pathways and validating mechanistic hypotheses that would otherwise be purely theoretical. nih.gov

Online NMR Spectroscopy for Mechanistic Insights

While IR and mass spectrometry identify functional groups and mass-to-charge ratios, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about molecular structure and connectivity. nih.gov Online or in-situ NMR techniques, often employing flow cells, allow for the non-destructive analysis of a reaction mixture over time, providing quantitative data on all soluble species. nih.govmagritek.com

Applying online NMR to reactions of this compound would enable the tracking of specific atomic environments. For instance, changes in the chemical shifts of the propargylic protons or the acetylenic carbon can be monitored to follow the reaction at the molecular level. The unambiguous structural information provided by NMR is critical for identifying unexpected products or intermediates and for understanding dynamic equilibrium processes. nih.govfuturity-proceedings.com This detailed mechanistic analysis is essential for rational catalyst design and reaction optimization. nih.gov

Advanced Chromatographic Separation Techniques for Mixture Analysis

Following a chemical reaction, the resulting mixture often contains unreacted starting materials, catalysts, byproducts, and the desired product. Advanced chromatographic techniques are essential for separating these components for accurate analysis and purification.

Ultra-High Performance Liquid Chromatography (UHPLC) for Complex Reaction Mixtures

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at higher pressures to deliver superior resolution, much faster analysis times, and increased sensitivity. These features make UHPLC an ideal tool for analyzing the complex mixtures generated from reactions of this compound. The high resolving power allows for the separation of closely related isomers and impurities, ensuring accurate quantification of reaction yield and purity.

Table 2: Comparison of UHPLC and HPLC for Reaction Mixture Analysis

Parameter Conventional HPLC UHPLC Advantage for this compound Analysis
Particle Size 3 - 5 µm < 2 µm Higher resolution to separate structurally similar byproducts.
Speed Slower Faster High-throughput analysis for reaction screening and optimization.
Resolution Good Excellent Better separation of complex mixtures.
Sensitivity Good Higher Improved detection and quantification of minor components.

Chiral Chromatography for Enantiomeric Excess Determination

When a reaction involving this compound is designed to produce a chiral molecule, it is crucial to determine the enantiomeric composition of the product, expressed as enantiomeric excess (ee). heraldopenaccess.us Chiral chromatography, a specialized form of HPLC or UHPLC, is the benchmark method for this analysis. heraldopenaccess.usmdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, causing them to separate and elute at different times. elsevierpure.com

The determination of ee is fundamental in asymmetric synthesis, where the goal is to produce one enantiomer selectively. mdpi.com By integrating the peak areas of the two separated enantiomers, a precise and accurate value for the enantiomeric excess can be calculated. nih.gov This analytical validation is critical, particularly in pharmaceutical contexts where the biological activity of enantiomers can differ significantly. heraldopenaccess.usnih.gov

Preparative Chromatography for Isolation of Derivatives

Preparative chromatography is an essential technique for the isolation and purification of derivatives of this compound from complex reaction mixtures. Unlike analytical chromatography, which focuses on the identification and quantification of components, preparative chromatography aims to separate and collect larger quantities of a specific substance for further analysis, such as structural elucidation or biological activity screening.

High-Performance Liquid Chromatography (HPLC) and Column Chromatography are the primary modes of preparative chromatography employed for this purpose. The choice between these techniques often depends on the required purity, the amount of sample to be processed, and the physicochemical properties of the derivatives.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is particularly useful for isolating closely related derivatives or isomers. The selection of the stationary phase (e.g., normal-phase or reversed-phase silica) and the mobile phase composition is critical for achieving optimal separation.

Column Chromatography: This technique is often used for the initial purification of larger quantities of derivatives. While it is generally more time-consuming and offers lower resolution than HPLC, it is a cost-effective method for a preliminary separation step. Different adsorbents like silica (B1680970) gel or alumina (B75360) are used as the stationary phase, and a solvent or a mixture of solvents acts as the mobile phase.

The following table illustrates a hypothetical separation of a derivative of this compound using preparative HPLC.

Table 1: Illustrative Preparative HPLC Parameters for the Isolation of a this compound Derivative

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v)
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 5 mL
Sample Concentration 10 mg/mL
Target Compound Hypothetical Derivative A
Retention Time 15.2 min
Collected Fraction 14.5 - 16.0 min
Isolated Yield 85%
Purity (by analytical HPLC) >98%

X-ray Crystallography for Solid-State Structural Characterization of Derivatives and Complexes

While no specific crystal structures of this compound were found in the available literature, the principles of X-ray crystallography are widely applied to characterize related aniline (B41778) derivatives and metal complexes of amine-containing ligands. nih.govnih.govacs.orgnih.govlcms.czsaspublishers.comresearchgate.netnih.govwiley.comresearchgate.net For instance, the crystal structure of a metal complex would reveal the coordination geometry around the metal center and the nature of the bonding between the ligand and the metal ion.

The data obtained from X-ray crystallography is typically presented in a crystallographic information file (CIF) and includes key parameters such as those listed in the hypothetical table below for a derivative of this compound.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValue
Empirical Formula C₁₂H₁₂N₂O₂
Formula Weight 216.24
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 10.1 Å
β = 95.5°
Volume 1050 ų
Z 4
Density (calculated) 1.365 g/cm³
Bond Length (C≡C) 1.20 Å
Bond Angle (C-N-C) 125°

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR-MS, GC-MS)

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods, are indispensable for the comprehensive analysis of complex mixtures containing this compound and its reaction products. researchgate.netmdpi.commdpi.comiu.edusumitomo-chem.co.jpiosrphr.orgijipls.co.in These techniques provide a wealth of information, from the separation of individual components to their structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. iu.edu The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation pattern. iu.edu While direct analysis of this compound is possible, derivatization is often employed for related primary and secondary amines to improve their chromatographic behavior. researchgate.netiu.edu A GC-MS spectrum of the constitutional isomer, But-3-ynyl(phenyl)amine, is available in spectral databases, indicating the feasibility of this technique for such compounds. spectrabase.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile and widely used hyphenated technique that combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.govlcms.czsaspublishers.comnih.govresearchgate.netresearchgate.net It is particularly well-suited for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. saspublishers.com In the context of this compound, LC-MS can be used to monitor the progress of a reaction, identify intermediates and byproducts, and quantify the final product. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS): The online coupling of LC, NMR, and MS represents a powerful platform for the unambiguous identification of unknown analytes in complex mixtures. nih.govwiley.commdpi.comsumitomo-chem.co.jpiosrphr.org In this setup, the eluent from the LC column is split, with a portion directed to the MS for accurate mass determination and the remainder to the NMR for detailed structural information. nih.govwiley.com This technique is particularly valuable for the structural elucidation of novel derivatives of this compound directly from a reaction mixture without the need for prior isolation. wiley.comiosrphr.org Different operational modes, such as on-flow, stop-flow, and loop-storage, can be employed depending on the concentration of the analyte and the desired level of detail in the NMR data. nih.govmdpi.com

The following table provides a comparative overview of these hyphenated techniques for the analysis of this compound and its derivatives.

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound

TechniquePrincipleInformation ObtainedSample Requirements
GC-MS Separation by volatility, detection by massMolecular weight and fragmentation patternVolatile and thermally stable
LC-MS Separation by polarity, detection by massMolecular weight and fragmentation patternSoluble in a suitable solvent
LC-NMR-MS Separation by polarity, detection by NMR and massDetailed structural information and molecular weightHigher concentration required for NMR

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis of But-2-ynyl-phenyl-amine Derivatives

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For this compound derivatives, research is increasingly focused on green and sustainable approaches that minimize waste and avoid hazardous reagents. researchgate.netnih.gov A major area of advancement is the use of solvent-free reaction conditions, which directly addresses the environmental impact of traditional organic solvents. researchgate.net Microwave-assisted synthesis has also emerged as a green alternative, often leading to shorter reaction times and improved yields. nih.gov

Catalysis plays a central role in these green methodologies. The focus is shifting from stoichiometric reagents to catalytic systems, particularly those involving abundant and less toxic metals like copper and zinc. rsc.org Heterogeneous catalysts are of particular interest as they can be easily recovered and reused, adding to the sustainability of the process. nih.gov Research highlights the efficacy of various supported copper catalysts, including those on magnetic nanoparticles, which allow for simple magnetic separation and recycling for multiple reaction cycles. nih.gov

The principles of green chemistry are also being applied through the use of alternative, eco-friendly reaction media and biocatalysis, which utilizes enzymes to perform selective transformations under mild conditions. physchemres.orgresearchgate.net These strategies collectively aim to create more atom-economical and environmentally friendly pathways to this compound and its valuable derivatives. nih.gov

Table 1: Comparison of Green Synthesis Strategies for Propargylamines


StrategyDescriptionKey AdvantagesCatalyst ExamplesReference
Solvent-Free SynthesisReactions are conducted without a solvent, often using neat reactants, sometimes with microwave or thermal assistance.Reduces solvent waste, simplifies purification, can increase reaction rates.CuCl, [Zn(L-proline)2], Nano-crystalline ZnCl2–TiO2[2, 5]
Heterogeneous CatalysisCatalyst is in a different phase from the reactants, allowing for easy separation and reuse.Catalyst recyclability, reduced contamination of product, enhanced stability.Magnetite-supported copper nanoparticles, Cu/ZnO/Al2O3 nanocatalyst nih.gov
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat the reaction mixture, accelerating the reaction.Rapid reaction times, often higher yields, improved energy efficiency.GO-CuCl2[5, 33]
BiocatalysisEmploys enzymes to catalyze specific chemical transformations.High selectivity, mild reaction conditions (temperature, pH), biodegradable catalysts.Candida antarctica lipase (B570770) B (for related amide synthesis)[14, 26]

Integration into Automated and Flow Chemistry Platforms

The synthesis of this compound and its derivatives is well-suited for integration into modern automated and flow chemistry systems. organic-chemistry.org Flow chemistry, which involves the continuous pumping of reagents through reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govnih.govresearchgate.net The synthesis of alkynes and amines, the core components of the target molecule, has been successfully demonstrated in continuous-flow setups. nih.gov

Automated platforms can combine flow reactors with in-line purification and analysis, creating a streamlined process from starting materials to purified product. This approach allows for rapid reaction optimization and the generation of libraries of this compound derivatives for screening purposes. For reactions that are highly exothermic or involve hazardous intermediates, flow chemistry provides a safer environment by minimizing the volume of reactive material at any given time. The future will likely see the development of dedicated, multi-step flow platforms for the on-demand synthesis of complex molecules derived from this compound.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

This compound serves as a versatile building block, and ongoing research is focused on uncovering new ways to harness its reactivity. rsc.org The presence of both an amine and an alkyne functional group allows for a wide range of transformations. Recent studies have demonstrated that propargylamines can undergo highly selective, condition-dependent transformations.

For example, by carefully selecting the catalyst and reaction conditions, derivatives of this compound can be selectively converted into either functionalized quinolines through palladium-catalyzed cyclization or into 1-azadienes via base-promoted isomerization. These transformations are highly atom-economical and provide access to complex heterocyclic structures from simple precursors. Future research will likely continue to explore this dual reactivity, seeking new catalytic systems (e.g., gold, silver, iron) to unlock unprecedented reaction pathways and synthesize novel molecular architectures.

Computational Design of this compound Derivatives with Tuned Reactivity

Computational chemistry and in silico design are becoming indispensable tools for modern synthetic chemistry. nih.gov Density Functional Theory (DFT) calculations are being employed to elucidate the mechanisms of reactions used to synthesize propargylamines, such as the A³ coupling reaction. researchgate.netnih.gov By understanding the transition states and intermediates, researchers can rationally design catalysts and reaction conditions to improve yield and selectivity. nih.gov

Looking forward, computational methods will be used not just to understand existing reactions but to predictively design novel this compound derivatives with tailored electronic and steric properties. In silico screening can identify derivatives with desired characteristics, such as specific binding affinities for biological targets or optimal properties for materials science applications, before they are synthesized in the lab. This "derivatization design" approach, which combines artificial intelligence with forward synthesis prediction, can accelerate the discovery of new functional molecules by focusing laboratory efforts on the most promising candidates.

Application in New Chemical Spaces and Advanced Materials (Focus on synthetic methodologies)

The unique structure of this compound makes it an ideal scaffold for exploring new chemical spaces and constructing advanced materials. As a versatile building block, its derivatives are used in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

The synthetic methodologies developed around this core structure are enabling the creation of materials with novel photophysical properties. For instance, quinoline (B57606) derivatives synthesized from propargylamines have been used as ligands to create highly efficient red-phosphorescent iridium(III) complexes. These complexes show potential for application in advanced technologies like Organic Light-Emitting Diodes (OLEDs). Furthermore, the isomerization products, 1-azadienes, can be used in [4+2]-cycloaddition reactions to construct medicinally important dihydropyridinones. Future work will focus on expanding the library of accessible structures and leveraging these synthetic methods to build complex polymers and functional nanomaterials where the this compound unit imparts specific properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.